molecular formula C15H16N2O5 B121252 Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate CAS No. 58610-65-4

Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate

Cat. No.: B121252
CAS No.: 58610-65-4
M. Wt: 304.3 g/mol
InChI Key: FQVVPISPHQOPFC-UHFFFAOYSA-N
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Description

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a cyano group, a dioxolane ring, and an indolizine moiety, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The cyano group and the spiro structure play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-2-20-13(18)8-10-7-12-15(21-5-6-22-15)3-4-17(12)14(19)11(10)9-16/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVVPISPHQOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124967
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-65-4
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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